6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with isobutyl and p-tolyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the isobutyl and p-tolyl substituents through various organic transformations. Key steps may include cyclization reactions, nucleophilic substitutions, and functional group modifications. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects could be explored in preclinical and clinical studies to develop new treatments for various diseases.
Industry: Its unique chemical properties may find applications in the development of new materials, catalysts, or other industrial products
Mechanism of Action
The mechanism of action of 6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: shares structural similarities with other pyrrolo[3,4-d]pyrimidine derivatives, which may also exhibit diverse biological activities.
Indole derivatives: These compounds have a similar fused bicyclic structure and are known for their wide range of biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological properties. The presence of both isobutyl and p-tolyl groups may confer unique steric and electronic effects, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-methylphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)8-20-9-13-14(16(20)21)15(19-17(22)18-13)12-6-4-11(3)5-7-12/h4-7,10,15H,8-9H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKNEQMGAJCKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)C)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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